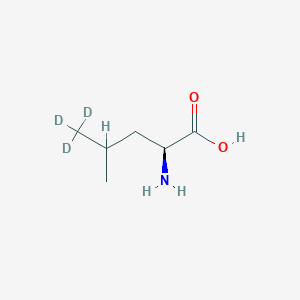
4,5-二氨基邻苯二腈
描述
The compound 4,5-Diaminophthalonitrile is a chemical that is not directly mentioned in the provided papers, but it is related to the compounds discussed within them. The papers focus on various phthalonitrile derivatives and their synthesis, which can provide insights into the properties and potential synthesis routes for 4,5-Diaminophthalonitrile.
Synthesis Analysis
The synthesis of phthalonitrile derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 4,5-Dichlorophthalonitrile involves dehydration, imidization, ammonolysis, and further dehydration . This process indicates that the synthesis of 4,5-Diaminophthalonitrile might also require multiple steps, potentially starting from a diamino-substituted phthalic acid or its derivatives, followed by nitrification to introduce the nitrile groups.
Molecular Structure Analysis
While the molecular structure of 4,5-Diaminophthalonitrile is not directly analyzed in the papers, the structure of related compounds, such as 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole, has been investigated using spectroscopy, elemental analysis, and X-ray analysis . These techniques could similarly be applied to 4,5-Diaminophthalonitrile to gain insights into its molecular structure and stability.
Chemical Reactions Analysis
The chemical reactions of phthalonitrile derivatives are not explicitly detailed in the provided papers. However, the synthesis of these compounds often involves reactions that could be applicable to 4,5-Diaminophthalonitrile, such as nitration, dehydration, and ammonolysis . Understanding these reactions can help predict the reactivity and possible transformations of 4,5-Diaminophthalonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalonitrile derivatives are crucial for their application in various fields. The papers describe the characterization of these properties through differential thermal analysis, mass spectrometry, and sensitivity tests . For 4,5-Diaminophthalonitrile, similar analyses would be necessary to determine its thermal stability, reactivity, and potential energetic properties.
科学研究应用
合成铜(II)四(2-烷基-4,5-苯并咪唑)-和四(2,2'-二甲基-4,5-苯并二氮杂环己烯)卟啉蓝:4,5-二氨基邻苯二腈已被用于合成铜(II)卟啉蓝。由于杂环残基(Balakirev, Kudrik, & Shaposhnikov, 2002)的影响,这些化合物显示出不同的物理化学和光谱性质。
液相色谱中α-酮酸的高灵敏化学发光试剂:4,5-二氨基邻苯酰肼,4,5-二氨基邻苯二腈的衍生物,作为液相色谱中α-酮酸的敏感和选择性化学发光衍生试剂。它特别适用于检测生物学上重要的α-酮酸(Ishida, Yamaguchi, Nakahara, & Nakamura, 1990)。
一氧化氮的检测和成像:4,5-二氨基荧光素(DAF-2)用于检测和成像一氧化氮(NO)。由于其敏感性、非细胞毒性和特异性而被选择。然而,需要注意的是,它生成荧光产物的反应并不特异于NO,因为它还与其他化合物如脱氢抗坏血酸和抗坏血酸(Zhang et al., 2002)发生反应。
八取代半乳糖锌(II)酞菁的合成:研究人员从4,5-双(1,2:3,4-二-O-异丙基亚-D-半乳糖基-6-基)邻苯二腈出发合成了水溶性的八取代半乳糖锌(II)酞菁。该化合物旨在用作光动力疗法中的光敏剂(Iqbal, Hanack, & Ziegler, 2009)。
神经胶质培养中的氧化应激检测:另一个4,5-二氨基邻苯二腈的衍生物DAF-2DA,用于检测神经胶质培养中的氧化应激。其敏感性和特异性使其成为研究细胞内一氧化氮/过氧亚硝酸盐水平变化的有价值工具(Roychowdhury et al., 2002)。
可靠测量内皮细胞释放的一氧化氮:DAF-2已被有效用于检测生物系统中低水平的一氧化氮。其使用涉及特定方法学,以减少自发荧光的干扰,并确保准确测量(Leikert et al., 2001)。
安全和危害
属性
IUPAC Name |
4,5-diaminobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAZQYWUDIFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350279 | |
| Record name | 4,5-Diaminophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diaminophthalonitrile | |
CAS RN |
129365-93-1 | |
| Record name | 4,5-Diaminophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIAMINO-1,2- BENZENEDICARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




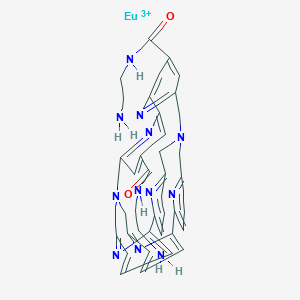




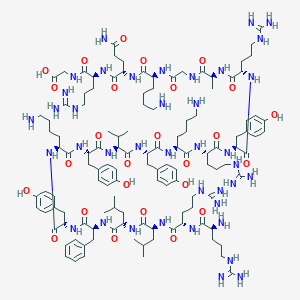


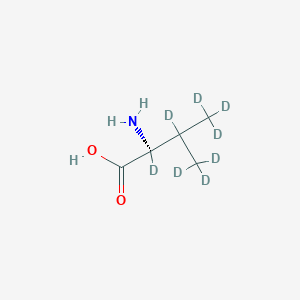

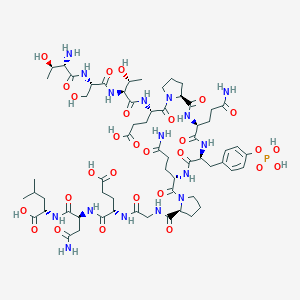
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
